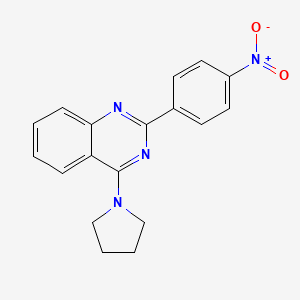

![molecular formula C11H13N3OS B5508753 3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5508753.png)

3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazole compounds, including variations like 3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole , play a significant role in organic chemistry due to their diverse biological activities and application in corrosion inhibition. These compounds are synthesized through reactions that are often exothermic, spontaneous, and energetically favorable at room temperature. The specific structure and substituents of triazole derivatives can significantly influence their reactivity and biological activities (Srivastava et al., 2016).

Synthesis Analysis

The synthesis of 3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole derivatives generally involves condensation reactions, starting from basic triazole compounds and incorporating various substituents through reactions with halides, aldehydes, or acids. These processes are designed to introduce specific functional groups, leading to a wide range of derivatives with tailored properties for desired applications. The conditions under which these syntheses occur, including the use of specific reagents and temperatures, play a crucial role in the yield and purity of the final products.

Molecular Structure Analysis

The molecular structure of 3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole derivatives is characterized using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. These methods provide detailed information about the bond lengths, angles, and overall geometry of the compound. For instance, density functional theory (DFT) calculations can be used to predict the energetic feasibility of the synthesis and to compare theoretical bond lengths with experimental data, offering insights into the compound's structural stability and reactivity.

Chemical Reactions and Properties

3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole derivatives undergo various chemical reactions, including with acids, bases, and oxidizing agents, which can alter their functional groups and overall reactivity. The presence of the triazole ring confers a unique set of chemical properties, such as the ability to act as ligands in coordination compounds, offering potential for catalysis and other applications. The compound's reactivity can be further analyzed through molecular electrostatic potential surfaces and electronic parameters, providing insights into its behavior in biological systems.

Physical Properties Analysis

The physical properties of 3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for specific applications, including its bioavailability and stability under various conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the applications and biological activities of 3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole derivatives. Theoretical studies, such as DFT calculations and molecular dynamics simulations, complement experimental findings to predict the compound's behavior in chemical reactions and in biological environments.

- Srivastava, A. K., Kumar, A., Misra, N., Manjula, P. S., Sarojini, B., & Narayana, B. (2016). Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. Journal of Molecular Structure. Link to the study.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

One study involved the synthesis and anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, demonstrating their potential against a panel of 60 cell lines derived from nine cancer types. This highlights the role of triazole derivatives in developing new anticancer agents (Bekircan et al., 2008).

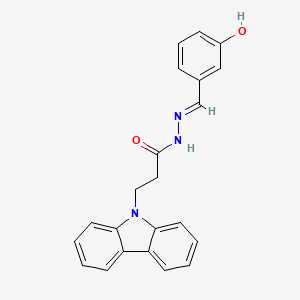

Biological Evaluation and Synthesis of Novel Compounds

Another study focused on the synthesis, characterization, and evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings, showcasing their antioxidant and α-glucosidase inhibitory activities. This suggests the utility of triazole derivatives in developing compounds with significant biological activities (Pillai et al., 2019).

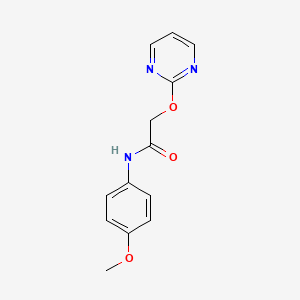

Chemical Synthesis and Reactivity

Further research into 1,2,4-triazole derivatives has led to the discovery of new compounds with varied functional groups, expanding the chemical diversity and potential applications of these compounds in medicinal chemistry and drug design. For instance, the alkylation, aminomethylation, and cyanoethylation of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols have been explored, yielding new 3-sulfanyl-1,2,4-triazoles with potential biological activity (Kaldrikyan et al., 2016).

Molecular Dynamics and Theoretical Studies

The theoretical analysis of triazole compounds, including density functional theory (DFT) calculations and molecular dynamics simulations, has been instrumental in understanding their electronic properties, reactivity, and potential biological activities. This theoretical approach aids in the rational design of new compounds with desired biological activities (Srivastava et al., 2016).

Wirkmechanismus

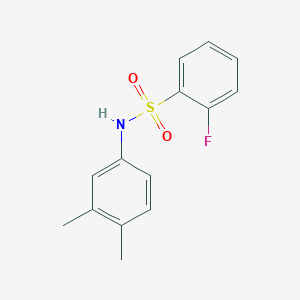

Safety and Hazards

The safety and hazards associated with “3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it. Some similar compounds, like anisyl alcohol, are known to cause skin irritation and serious eye damage .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(4-ethoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-2-15-10-5-3-9(4-6-10)7-16-11-12-8-13-14-11/h3-6,8H,2,7H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFWKPARKARSTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CSC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-ethoxybenzyl)sulfanyl]-4H-1,2,4-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)

![8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5508687.png)

![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)

![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)

![1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5508739.png)

![1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5508759.png)

![N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5508764.png)

![4-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508772.png)